molecular formula C12H11NO3 B1628061 2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 62100-29-2

2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B1628061
CAS No.: 62100-29-2
M. Wt: 217.22 g/mol
InChI Key: BUVFACKZPHADQE-UHFFFAOYSA-N
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Description

2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a chemical compound with the molecular formula C12H11NO3 It is characterized by the presence of an isoindole ring system, which is a significant structural motif in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of an isoindole derivative with a suitable carboxylic acid precursor. The reaction is often carried out in the presence of a catalyst, such as methanesulfonic acid, under reflux conditions in a solvent like methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the compound into more reduced forms, potentially altering its reactivity and properties.

    Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized isoindole derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and natural product analogs.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials, particularly those requiring specific structural motifs.

Mechanism of Action

The mechanism of action of 2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets. The isoindole ring system can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is unique due to its specific substitution pattern on the isoindole ring, which can confer distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(1-methylidene-3-oxoisoindol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-9-5-3-4-6-10(9)11(14)13(7)8(2)12(15)16/h3-6,8H,1H2,2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVFACKZPHADQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=C)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561913
Record name 2-(1-Methylidene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62100-29-2
Record name 1,3-Dihydro-α-methyl-1-methylene-3-oxo-2H-isoindole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62100-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylidene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
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2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
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2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
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2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
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2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
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2-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

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